3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride
Overview
Description
3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C11H23NO . It has a molecular weight of 221.77 .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H23NO.ClH/c1-5-6-7-13-10-8-9 (12-4)11 (10,2)3;/h9-10,12H,5-8H2,1-4H3;1H
. This indicates the specific arrangement of atoms in the molecule. The exact physical and chemical properties such as melting point, boiling point, and solubility are not specified .
Scientific Research Applications
Synthesis and Chemical Reactivity
The chemical compound 3-butoxy-N,2,2-trimethylcyclobutan-1-amine hydrochloride has been explored in various synthetic pathways and chemical transformations, contributing to medicinal chemistry and material science.
Synthesis of Protected Aminocyclobutanones : A study detailed the preparation of ɑ-aminocyclobutanone protected as its dimethyl acetal, a derivative closely related to the compound , as a modular synthon for accessing cyclobutanone-containing lead inhibitors for enzymes such as serine proteases and metalloproteases. This synthesis route demonstrates the compound's potential as a building block in drug discovery (Thahani S Habeeb Mohammad et al., 2020).
Transformations of Oxy Amides : Research into the alkylation of cycloalkanes and pyranopyridines with ethyl chloroacetate and ethyl 4-chlorobutanoate, followed by amide formation, showcases the utility of related structures in creating complex molecules, highlighting the versatility of such compounds in chemical synthesis (S. Sirakanyan et al., 2020).
Chemoselective Tert-butoxycarbonylation : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a chemoselective tert-butoxycarbonylation reagent for amines illustrates the chemical's role in selective protection strategies, essential for peptide synthesis and other areas requiring precise functional group manipulation (H. Ouchi et al., 2002).
Material Science and Conservation
- Epoxy-Silica Polymers in Stone Conservation : The reaction of epoxy derivatives with primary amines, leading to solids investigated for stone conservation, showcases an application in material science. Such compounds contribute to developing new materials for preserving cultural heritage (P. Cardiano et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3-butoxy-N,2,2-trimethylcyclobutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-5-6-7-13-10-8-9(12-4)11(10,2)3;/h9-10,12H,5-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUYRHVTLNUQKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CC(C1(C)C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.